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molecular formula C8H8N2O5 B8737898 2-(2,6-Dinitrophenyl)ethanol

2-(2,6-Dinitrophenyl)ethanol

Cat. No. B8737898
M. Wt: 212.16 g/mol
InChI Key: OCXQLKJLFTYTQK-UHFFFAOYSA-N
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Patent
US05763599

Procedure details

A solution of potassium tertiary-butylate (1.8 g, 8 mmol) in tert.-butanol (20 ml, synthesis quality, 99%) was added to 2,6-dinitrotoluene (18.2 g, 0.1 mol, dried for 3 d in high vacuum over silica gel) and paraformaldehyde (3 g, 0.1 mol) in DMSO (50 ml, synthesis quality, additionally dried for 2 d over molecular sieve 4 Å). After the addition of the potassium tertiary-butylate solution, a color change from yellow to deep violet occurred. The solution was stirred for 5 min at room temperature and for 10 min at 70° C. (oil bath temperature). It was then left to cool to room temperature, and the mixture was neutralized with conc. HCl, and diluted with H2O (300 ml) before NaCl was added until the mixture was saturated. The aqueous phase was extracted with EtOAc (3×500 ml). The combined organic phases were washed with a saturated NaCl solution (300 ml), dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product (24.3 g) was dissolved in a little EtAOc at boiling temperature, mixed with petroleum ether (henceforth referred to as PE) (100 ml) and crystallized inside a freezer. The precipitate was filtered by suction and purified by column chromatography (20.7 g crude product, 300 g SiO2, 18×6.5 cm, solvent: toluene/EtOAc 5:1, 4:1, 3:1). Mixed fractions were concentrated under reduced pressure and purified by renewed column chromatography (200 g SiO2, 20×5.3 cm, solvent: toluene/EtOAc 7:1). After concentrating the pooled pure product fractions in a rotating evaporator under reduced pressure, 2-(2,6-dinitrophenyl)ethanol (13.6 g, 64%) was obtained as a yellow solid.
[Compound]
Name
potassium tertiary-butylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH3:13])([O-:3])=[O:2].[CH2:14]=[O:15]>C(O)(C)(C)C.CS(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH2:13][CH2:14][OH:15])([O-:3])=[O:2]

Inputs

Step One
Name
potassium tertiary-butylate
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
18.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 5 min at room temperature and for 10 min at 70° C. (oil bath temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
50 ml, synthesis quality
CUSTOM
Type
CUSTOM
Details
additionally dried for 2 d over molecular sieve 4 Å)
Duration
2 d
ADDITION
Type
ADDITION
Details
After the addition of the potassium tertiary-butylate solution
WAIT
Type
WAIT
Details
It was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
diluted with H2O (300 ml) before NaCl
ADDITION
Type
ADDITION
Details
was added until the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×500 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with a saturated NaCl solution (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product (24.3 g) was dissolved in a little EtAOc
ADDITION
Type
ADDITION
Details
mixed with petroleum ether (
CUSTOM
Type
CUSTOM
Details
crystallized inside a freezer
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered by suction
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (20.7 g crude product, 300 g SiO2, 18×6.5 cm, solvent: toluene/EtOAc 5:1, 4:1, 3:1)
CONCENTRATION
Type
CONCENTRATION
Details
Mixed fractions were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the pooled pure product fractions
CUSTOM
Type
CUSTOM
Details
in a rotating evaporator under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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